5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde
CAS No.:
Cat. No.: VC20478037
Molecular Formula: C9H13NOS
Molecular Weight: 183.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NOS |
|---|---|
| Molecular Weight | 183.27 g/mol |
| IUPAC Name | 5-tert-butyl-4-methyl-1,3-thiazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H13NOS/c1-6-8(9(2,3)4)12-7(5-11)10-6/h5H,1-4H3 |
| Standard InChI Key | BUVFHSPKVWXUMP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C=O)C(C)(C)C |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The molecular structure of 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde consists of a five-membered thiazole ring containing one sulfur and one nitrogen atom. Key substituents include:
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Position 2: A carbaldehyde group (-CHO), which introduces electrophilic reactivity.
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Position 4: A methyl group (-CH₃), enhancing steric bulk.
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Position 5: A tert-butyl group (-C(CH₃)₃), contributing significant hydrophobicity and steric hindrance .
The interplay of these groups dictates the compound’s physicochemical behavior, including solubility, stability, and interaction with biological targets.
Physicochemical Characteristics
While experimental data specific to this compound are sparse, properties can be extrapolated from structurally related thiazoles:
The tert-butyl group significantly increases hydrophobicity, as evidenced by the higher LogP compared to simpler thiazole aldehydes .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde can be inferred from methodologies used for analogous thiazole aldehydes. A plausible pathway involves:
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Thiazole Ring Formation: Condensation of tert-butyl-substituted thioamides with α-halo ketones to construct the core structure.
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Oxidation of Hydroxymethyl Precursor: Conversion of a 2-hydroxymethyl intermediate to the aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or NaOCl/TEMPO systems .
Example Protocol (Adapted from Patent CA2483482A1 ):
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Step 1: Reduce 5-(tert-Butyl)-4-methylthiazole-2-carboxylic acid ethyl ester using NaBH₄/AlCl₃ in monoglyme at -10°C to yield 5-(tert-Butyl)-4-methylthiazole-2-methanol.
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Step 2: Oxidize the alcohol intermediate with PCC in dichloromethane at 15–25°C to obtain the target aldehyde.
This method achieves yields of ~70–80% with >95% purity, as demonstrated for similar substrates .
Optimization Challenges
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Steric Hindrance: The tert-butyl group complicates reaction kinetics, necessitating prolonged reaction times or elevated temperatures.
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Byproduct Formation: Over-oxidation to carboxylic acids or dimerization may occur without precise stoichiometric control .
Industrial and Research Applications
Pharmaceutical Intermediates
The carbaldehyde group serves as a versatile handle for synthesizing Schiff bases or heterocyclic scaffolds. For example, cefditoren pivoxil, a cephalosporin antibiotic, incorporates a thiazole aldehyde moiety .
Future Research Directions
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Synthetic Methodology: Develop catalysts or green solvents to mitigate steric challenges during oxidation.
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Biological Screening: Evaluate AMPA receptor modulation and anticancer activity in vitro.
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Regulatory Testing: Conduct OECD-compliant genotoxicity and subchronic toxicity assays.
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